Nonadecafluorodecanoyl chloride
Description
Nonadecafluorodecanoyl chloride (CAS 307-38-0) is a fully fluorinated acyl chloride with the molecular formula $ \text{C}{10}\text{ClF}{17}\text{O} $. Its structure comprises a 10-carbon chain where 19 hydrogen atoms are replaced by fluorine atoms, except for the terminal carbonyl chloride group ($-\text{COCl}$) . This compound is characterized by exceptional chemical inertness, thermal stability, and hydrophobic properties, making it valuable in synthesizing fluoropolymers, surfactants, and specialty coatings.
Properties
CAS No. |
307-38-0 |
|---|---|
Molecular Formula |
C10ClF19O |
Molecular Weight |
532.53 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoyl chloride |
InChI |
InChI=1S/C10ClF19O/c11-1(31)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30 |
InChI Key |
MCEDOKUQJYNLKR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Fluorination: this compound (C10, 19 F) has a longer carbon backbone and higher fluorine content than Heptadecafluorononanoyl chloride (C9, 17 F). This enhances its hydrophobicity and thermal stability, which are critical in high-performance applications like non-stick coatings .
- Reactivity : Acyl chlorides (e.g., CAS 307-38-0 and 52447-23-1) are more reactive than esters (e.g., CAS 30377-52-7) due to the electrophilic carbonyl chloride group, enabling facile nucleophilic acyl substitutions .
- Hydrophobicity: Fully fluorinated compounds exhibit lower surface energy than partially fluorinated or non-fluorinated analogs, making them superior in water-repellent applications .
Research Findings
- Thermal Stability: Perfluorinated acyl chlorides decompose at temperatures exceeding 500 K, whereas non-fluorinated Nonanoyl chloride (CAS 764-85-2) boils below 382 K . This disparity highlights the role of fluorine in enhancing thermal resilience.
- Chemical Inertness : Fluorine’s electron-withdrawing effect reduces susceptibility to oxidation and hydrolysis, a trait leveraged in harsh-environment applications .
- Synthetic Utility: this compound is preferred over shorter-chain analogs (e.g., C9 compounds) for synthesizing long-chain fluorinated surfactants, which exhibit lower critical micelle concentrations .
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